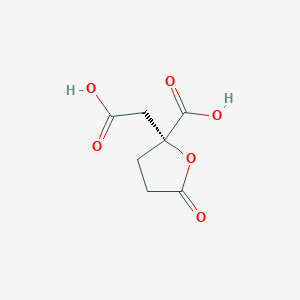
(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (AMPPD) is an organic compound belonging to the family of amino alcohols. It is a chiral compound, meaning that it has two mirror-image forms, known as enantiomers, which can be distinguished from each other. AMPPD has been studied for its potential applications in the fields of medicine, chemistry, and biotechnology. This article will discuss the synthesis method of AMPPD, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Scientific Research Applications
Synthesis and Characterization
- Research on the synthesis of chiral β-mercaptoalcohols, including compounds similar to "(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol," focuses on generating optically active compounds from amino acids. These syntheses contribute to the development of chiral intermediates for pharmaceuticals and other applications Ge et al., 2010.
Catalysis
- Compounds with similar structural features are used as catalysts or intermediates in the synthesis of chiral molecules. For instance, the synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol, a catalyst for creating chiral intermediates, demonstrates the utility of such compounds in facilitating asymmetric synthesis processes Yi, 2010.
Applications in Biofuels and Biochemicals
- The engineering of microorganisms for the synthesis of pentanol isomers, closely related to the target compound, illustrates potential applications in producing biofuels and biochemicals. These compounds are investigated for their utility as biofuels due to their chemical properties Cann & Liao, 2009.
Medicinal Chemistry and Drug Design
- Amino acetate functionalized Schiff base organotin(IV) complexes, which involve similar structural motifs, have been studied for their anticancer properties. Such research indicates the potential medicinal applications of compounds with related functional groups Basu Baul et al., 2009.
properties
IUPAC Name |
(2R)-2-amino-4-methyl-1,1-diphenylpentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECSMDWXBMBRDE-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161832-74-2 |
Source


|
| Record name | (R)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)











